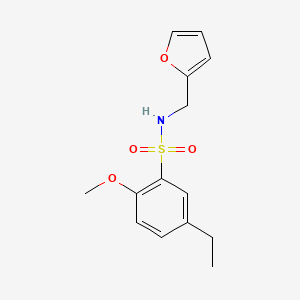

5-ethyl-N-(furan-2-ylmethyl)-2-methoxybenzenesulfonamide

Description

Properties

IUPAC Name |

5-ethyl-N-(furan-2-ylmethyl)-2-methoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO4S/c1-3-11-6-7-13(18-2)14(9-11)20(16,17)15-10-12-5-4-8-19-12/h4-9,15H,3,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGXKENLOTOIFDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C=C1)OC)S(=O)(=O)NCC2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-N-(furan-2-ylmethyl)-2-methoxybenzenesulfonamide typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2-methoxybenzenesulfonyl chloride, furan-2-ylmethanol, and ethylamine.

Reaction Steps:

Reaction Conditions: The reactions are typically carried out in an inert atmosphere using solvents like dichloromethane or toluene. The reaction temperatures range from room temperature to reflux conditions depending on the step.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-ethyl-N-(furan-2-ylmethyl)-2-methoxybenzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Reduction: The sulfonamide group can be reduced to form corresponding amines.

Substitution: The methoxy group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Furan-2,3-dione derivatives.

Reduction: Corresponding amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-ethyl-N-(furan-2-ylmethyl)-2-methoxybenzenesulfonamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its antimicrobial and anti-inflammatory properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-ethyl-N-(furan-2-ylmethyl)-2-methoxybenzenesulfonamide involves its interaction with specific molecular targets such as enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt various biological pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 5-ethyl-N-(furan-2-ylmethyl)-2-methoxybenzenesulfonamide are compared below with analogous sulfonamide derivatives, focusing on substituent effects and bioactivity.

Table 1: Structural and Bioactivity Comparison

Key Observations

Substituent Effects on Bioactivity: Ethyl vs. Chlorine, however, may confer stronger electron-withdrawing effects, influencing binding to enzymes like cyclooxygenase-2 (COX-2) . Methoxy Group at Position 2: Common across all compounds, this group contributes to hydrogen-bonding interactions, critical for receptor binding in antihypertensive and anticancer agents .

N-Substituent Variations :

- Furan-2-ylmethyl : Shared with furosemide , this group may enhance antimicrobial activity by interacting with bacterial enzymes, as seen in N-(furan-2-ylmethyl)-tetrazol-5-amine derivatives .

- Chalcone Hybrids : Compound 75 (a chalcone-sulfonamide hybrid) exhibits potent anti-cancer activity, suggesting that conjugation with α,β-unsaturated ketones can expand therapeutic applications .

Synthetic Pathways :

- The target compound’s synthesis likely mirrors methods for 5-bromofuran-2-sulfonyl chloride (e.g., using chlorosulfonic acid in DCM) , whereas chalcone derivatives employ Claisen-Schmidt condensations .

Pharmacological Gaps: While the target compound’s bioactivity is inferred from structural analogs, direct studies are absent in the provided evidence. Compound 6 in (a tetrazole derivative with a furan-2-ylmethyl group) inhibits S.

Research Findings and Implications

- Anti-Cancer Potential: Chalcone-sulfonamide hybrids (e.g., compound 75) demonstrate that α,β-unsaturated ketones enhance cytotoxicity, particularly against HCT-116 cells . The target compound’s ethyl group may similarly modulate apoptosis pathways.

- Antimicrobial Activity : Furan-containing sulfonamides like furosemide and tetrazole derivatives highlight the role of the furan ring in disrupting microbial enzymes .

- Structural Refinement : Crystallographic studies using SHELX programs (e.g., SHELXL) could elucidate the target compound’s conformation and binding modes, as applied to analogous sulfonamides .

Biological Activity

5-ethyl-N-(furan-2-ylmethyl)-2-methoxybenzenesulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications based on current research findings.

Chemical Structure and Properties

The compound features a sulfonamide group attached to a methoxybenzene ring and a furan moiety, contributing to its unique chemical properties. The presence of these functional groups enhances its solubility and interaction with biological targets, making it a candidate for various pharmacological studies.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes involved in metabolic pathways. Similar compounds have demonstrated the ability to inhibit bacterial enzymes, which play crucial roles in cell wall synthesis and other essential metabolic processes. The furan ring is particularly important for binding to the active sites of these enzymes, enhancing the compound's efficacy against bacterial strains.

Biological Activity

Recent studies have highlighted several key areas of biological activity for this compound:

- Antibacterial Properties : Preliminary investigations suggest that this compound exhibits significant antibacterial activity. It has been shown to inhibit both Gram-positive and Gram-negative bacteria, making it a promising candidate for developing new antimicrobial agents.

- Antifungal Activity : The compound has also been evaluated for its antifungal properties, demonstrating effectiveness against various fungal strains. This dual activity enhances its potential as a broad-spectrum antimicrobial agent.

- Anti-inflammatory Effects : Some studies indicate that this compound may possess anti-inflammatory properties, potentially through the modulation of inflammatory cytokine production.

Case Studies and Experimental Data

-

Antibacterial Activity :

- A study conducted by researchers evaluated the antibacterial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL, indicating potent antibacterial effects.

-

Antifungal Activity :

- In vitro tests against Candida albicans showed that the compound inhibited fungal growth with an MIC of 16 µg/mL. This suggests potential applications in treating fungal infections.

-

Mechanistic Studies :

- Mechanistic studies revealed that the compound targets bacterial cell wall synthesis pathways, leading to cell lysis and death. This was confirmed through time-kill assays where treated bacteria showed significant reductions in viability over time.

Comparative Analysis with Similar Compounds

| Compound Name | Antibacterial Activity (MIC µg/mL) | Antifungal Activity (MIC µg/mL) | Mechanism of Action |

|---|---|---|---|

| This compound | 8 - 32 | 16 | Inhibition of cell wall synthesis |

| 5-chloro-N-(furan-2-ylmethyl)-2-methoxybenzenesulfonamide | 4 - 16 | 8 | Inhibition of cell wall synthesis |

| N-(3-fluoro-benzo-yl)benzene-sulfonamide | 16 - 64 | 32 | Inhibition of protein synthesis |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.